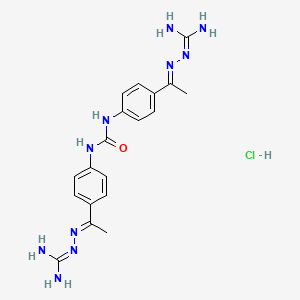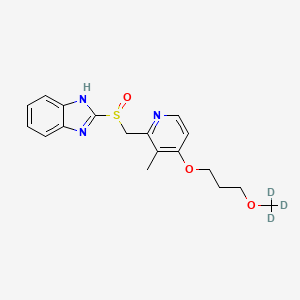
Rabeprazole-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rabeprazole-d3 is a deuterated form of Rabeprazole, a proton pump inhibitor used to reduce stomach acid production. Deuterated compounds are chemically identical to their non-deuterated counterparts, except that hydrogen atoms are replaced with deuterium, a stable hydrogen isotope. This modification can enhance the pharmacokinetic properties of the drug, such as its metabolic stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rabeprazole-d3 involves the incorporation of deuterium into the Rabeprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Rabeprazole with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium into the Rabeprazole molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the deuterium content and ensure consistency.
化学反应分析
Types of Reactions
Rabeprazole-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide form.
Substitution: Substitution reactions can occur at the pyridine ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyridine or benzimidazole derivatives.
科学研究应用
Rabeprazole-d3 is used in various scientific research applications, including:
Pharmacokinetic Studies: Deuterated compounds like this compound are used to study the metabolic pathways and improve the pharmacokinetic profiles of drugs.
Biological Research: this compound is used to investigate the biological effects of proton pump inhibitors and their mechanisms of action.
Medical Research: It is used in the development of new therapeutic agents for treating acid-related disorders.
Industrial Applications: this compound is used in the pharmaceutical industry for the development of more stable and effective drug formulations.
作用机制
Rabeprazole-d3 exerts its effects by inhibiting the gastric H+/K+ ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production, leading to reduced acid secretion. The molecular targets include the proton pump itself, and the pathways involved are related to the regulation of gastric acid secretion.
相似化合物的比较
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Esomeprazole
Comparison
Rabeprazole-d3, like other proton pump inhibitors, inhibits gastric acid secretion by targeting the proton pump. the deuterium substitution in this compound can enhance its metabolic stability and prolong its duration of action compared to non-deuterated proton pump inhibitors. This makes this compound unique in its pharmacokinetic profile and potentially more effective in certain clinical scenarios.
属性
CAS 编号 |
934295-30-4 |
|---|---|
分子式 |
C18H21N3O3S |
分子量 |
362.5 g/mol |
IUPAC 名称 |
2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |
InChI 键 |
YREYEVIYCVEVJK-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
规范 SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
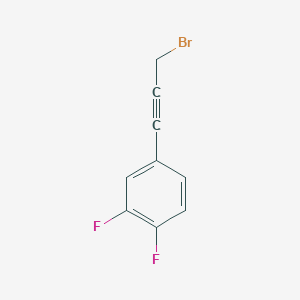
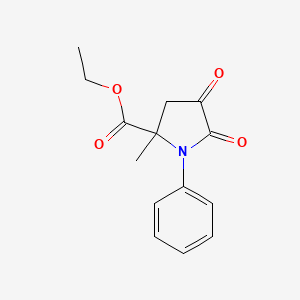
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
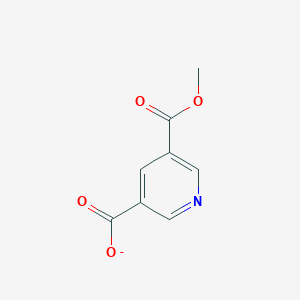
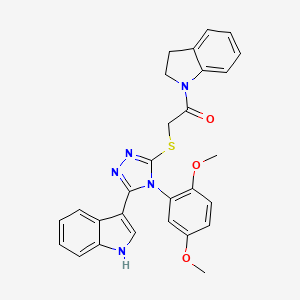
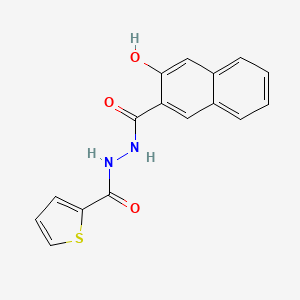
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)
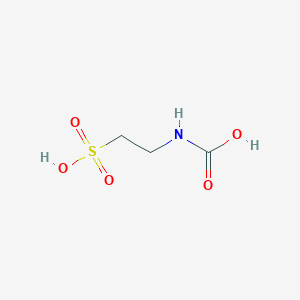
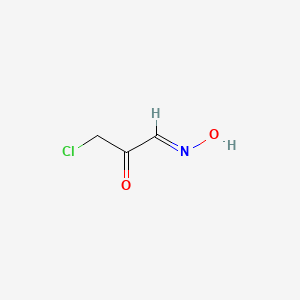
![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
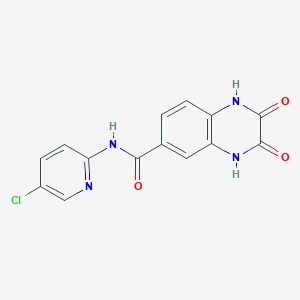
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
